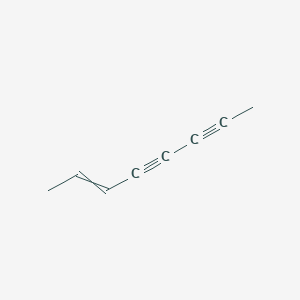

Oct-2-ene-4,6-diyne

Description

Historical Development and Significance of Enediyne Systems in Chemical Research

The field of enediyne chemistry gained significant momentum in the late 1980s with the discovery of naturally occurring enediyne antibiotics. nih.govdu.ac.inresearchgate.net These natural products, isolated from various terrestrial and marine sources, exhibited exceptionally potent cytotoxic, anticancer, and antimicrobial activities. du.ac.in Compounds like Calicheamicin, Esperamicin, and Dynemicin drew immediate attention from chemists and biologists due to their novel molecular architectures and powerful biological effects. du.ac.inresearchgate.netnih.gov

The profound biological activity of these compounds stems from their unique mechanism of action. The hex-3-ene-1,5-diyne core, present in these molecules, can undergo a key transformation known as the Bergman cyclization. du.ac.ineurekaselect.com This reaction converts the enediyne into a highly reactive benzene-1,4-diradical (a p-benzyne intermediate). du.ac.ineurekaselect.com When this cyclization occurs in proximity to DNA, the resulting diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage and ultimately, cell death. nih.govdu.ac.ineurekaselect.com This ability to cause significant DNA damage underlies their potent antitumor properties. nih.gov The fascination with this mechanism has driven extensive research into the synthesis and reactivity of both natural and designed enediyne systems. nih.goveurekaselect.com

Structural Features and Isomerism of Oct-2-ene-4,6-diyne

This compound, with the chemical formula C₈H₈, is an acyclic enediyne that provides a simpler model for studying the fundamental properties of this functional group, free from the complexities of the large macrocyclic structures of natural enediyne antibiotics. nih.gov Its structure consists of an eight-carbon chain featuring a double bond at the second position and two triple bonds at the fourth and sixth positions.

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ nih.govnih.gov |

| Molecular Weight | 104.15 g/mol nih.govnih.gov |

| IUPAC Name | oct-2-en-4,6-diyne nih.gov |

| SMILES | CC=CC#CC#CC nih.gov |

| InChIKey | IVHNBFKYSOAWDD-UHFFFAOYSA-N nih.gov |

The presence of a double bond at the C2-C3 position in this compound gives rise to geometric isomerism. solubilityofthings.com This means the compound can exist as two distinct stereoisomers: (E)-oct-2-en-4,6-diyne and (Z)-oct-2-en-4,6-diyne. These isomers are also known as trans and cis isomers, respectively.

The assignment of E/Z configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules. unito.it For each carbon atom of the double bond, the attached groups are assigned a priority based on atomic number. If the highest-priority groups on each carbon are on opposite sides of the double bond, the configuration is designated as 'E' (from the German entgegen, meaning opposite). If they are on the same side, the configuration is 'Z' (from the German zusammen, meaning together). unito.it In this compound, the substituents on the double bond are a methyl group and a hydrogen atom at C2, and a buta-1,3-diynyl group and a hydrogen atom at C3.

Table 2: Isomers of this compound

| Isomer | IUPAC Name | Configuration | SMILES | InChIKey |

|---|---|---|---|---|

| (E)-isomer | (E)-oct-2-en-4,6-diyne nih.gov | trans | C/C=C/C#CC#CC nih.gov | IVHNBFKYSOAWDD-HWKANZROSA-N nih.gov |

| (Z)-isomer | (Z)-oct-2-en-4,6-diyne | cis | C/C=C\C#CC#CC | IVHNBFKYSOAWDD-VOTSOKGWSA-N |

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. numberanalytics.com For enediyne systems, conformation is critically important as it directly influences their reactivity, particularly the propensity to undergo the Bergman cyclization. numberanalytics.com The key geometric parameter for this reaction is the distance between the two terminal alkyne carbons (the c,d distance). For cyclization to occur, this distance must be sufficiently small, typically in the range of 3.2 to 3.3 Å.

In flexible acyclic enediynes like this compound, rotation around the single bonds allows the molecule to adopt various conformations. Some of these conformations will bring the alkyne units closer together, potentially facilitating cyclization under thermal conditions, while other, more extended conformations will be unreactive.

The profound influence of conformation on reactivity has been demonstrated in studies of metalloenediynes, where an enediyne ligand is coordinated to a metal center. acs.orgresearchgate.net Research has shown that the geometry imposed by the metal's ligand field can control the conformation of the enediyne. For example, copper(I) complexes that favor a tetrahedral geometry can hold the enediyne in a conformation where the alkyne termini are further apart (e.g., ~4.0 Å), resulting in a higher temperature required for Bergman cyclization (e.g., ~203 °C). acs.org In contrast, copper(II) complexes that adopt a tetragonal geometry can force the alkyne ends closer together (~3.6 Å), significantly lowering the cyclization temperature (e.g., ~121 °C). acs.org This demonstrates that conformational changes directly modulate the energy barrier to cyclization and thus control the chemical reactivity of the enediyne core. acs.org

Current Research Perspectives and Emerging Directions in Enediyne Chemistry

The remarkable cytotoxicity of natural enediynes has spurred continuous research aimed at harnessing their power for therapeutic applications. researchgate.netnih.gov A major focus of current research is the development of antibody-drug conjugates (ADCs). researchgate.netufl.edu In this approach, a potent enediyne "payload" is attached to a monoclonal antibody that specifically targets cancer cells. This strategy aims to deliver the highly toxic agent directly to the tumor, increasing efficacy while minimizing damage to healthy tissues. researchgate.netwikipedia.org

Another significant direction is the synthesis of novel, non-natural enediyne analogues to enhance their properties. researchgate.neteurekaselect.com Chemists are designing and creating new enediyne structures with improved stability, altered cyclization triggers, and different DNA-binding specificities. eurekaselect.com This includes the synthesis of acyclic, macrocyclic, and heteroatom-containing enediynes. du.ac.ineurekaselect.com

Furthermore, advances in genomics and biotechnology are opening new avenues for enediyne discovery and production. ufl.edu Researchers are mining the genomes of microorganisms to find new biosynthetic gene clusters that may produce novel enediyne structures. ufl.edu Concurrently, the field of engineered biosynthesis seeks to modify the genetic pathways of known enediyne producers to create new analogues, potentially leading to the development of next-generation anticancer therapeutics. researchgate.netufl.edu

Table of Mentioned Compounds

| Compound Name |

|---|

| (E)-oct-2-en-4,6-diyne |

| (Z)-oct-2-en-4,6-diyne |

| Acetylene (B1199291) |

| Benzene (B151609) |

| Buta-1,3-diynyl |

| Calicheamicin |

| Dynemicin |

| Esperamicin |

| Ethane |

| Methane |

| Methyl |

| This compound |

Structure

3D Structure

Properties

CAS No. |

22644-47-9 |

|---|---|

Molecular Formula |

C8H8 |

Molecular Weight |

104.15 g/mol |

IUPAC Name |

oct-2-en-4,6-diyne |

InChI |

InChI=1S/C8H8/c1-3-5-7-8-6-4-2/h3,5H,1-2H3 |

InChI Key |

IVHNBFKYSOAWDD-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC#CC#CC |

Origin of Product |

United States |

Synthetic Methodologies for Oct 2 Ene 4,6 Diyne and Its Analogs

Strategies for Constructing the Enediyne Framework

The creation of the core enediyne structure is the pivotal step in the synthesis of oct-2-ene-4,6-diyne and related compounds. Chemists have devised several powerful methods, with cross-coupling reactions and the assembly from precursor units being the most prominent.

Cross-Coupling Reactions (e.g., Sonogashira Coupling for (Z)-oct-4-ene-2,6-diyne-1,8-diol)

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are indispensable tools for forming carbon-carbon bonds between sp² and sp hybridized carbons, the very bonds that define the enediyne core. organic-chemistry.org This reaction typically involves the coupling of a vinyl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

A notable application of this methodology is the synthesis of (Z)-oct-4-ene-2,6-diyne-1,8-diol. researchgate.netresearchgate.net The synthesis commences with the protection of propargyl alcohol using a trimethylsilyl (B98337) (TMS) group. researchgate.netresearchgate.net The resulting TMS-protected alcohol then undergoes a classic Sonogashira coupling reaction with (Z)-1,2-dichloroethene. researchgate.netresearchgate.net The final step involves the acid-catalyzed removal of the TMS protecting groups to yield the desired diol. researchgate.netresearchgate.net This diol is recognized for its stability under ambient conditions and its straightforward preparation. researchgate.netuni-halle.de

Another example is the convenient and rapid synthesis of 1,8-bis(pyridin-3-oxy)oct-4-ene-2,6-diyne, which utilizes a Stephens-Castro coupling, a related copper-mediated reaction. tandfonline.com In this procedure, 3-prop-2-ynyloxy-pyridine is coupled with cis-1,2-dichloroethylene (B151661) in the presence of tetrakis(triphenylphosphine)palladium(0), copper(I) iodide, and n-butylamine in benzene (B151609) to afford the target enediyne. tandfonline.com

Preparation of Precursor Diyne and Enyne Units

An alternative to direct coupling of two alkyne units to a central alkene is the stepwise construction of diyne or enyne precursors, which are then elaborated into the final enediyne structure. The synthesis of 1,5-diynes can be achieved through the reaction of 1,3-dilithiopropyne with propargyl chlorides. researchgate.net This method provides an efficient, one-pot procedure for creating the 1,5-diyne backbone. researchgate.net

Furthermore, research has explored the synthesis of enediynes from alkynyl sulfonamides. Treatment of alkynyl sulfonamides with lithiated acetylene (B1199291) derivatives can yield Z-enediynes without the need for transition metal catalysts. ucl.ac.uk This approach, however, can also produce alkenyl sulfonamide and 1,3-diyne side-products, and the proportions of these products can be influenced by reaction parameters. ucl.ac.uk

Regioselective and Stereoselective Synthesis Approaches

Controlling the regiochemistry and stereochemistry of the double bond within the enediyne framework is crucial, as these features significantly impact the molecule's properties and reactivity.

A unified synthetic route to 3-hexen-1,5-diynes, the core of many enediyne antitumor agents, relies on a carbenoid coupling-elimination strategy. researchgate.net This method demonstrates excellent control over stereoselectivity, allowing for the production of linear enediynes with E:Z ratios ranging from 1:12 to over 100:1 by adjusting reaction parameters. researchgate.net For cyclic enediynes, this method exclusively yields the Z-isomer for C-9, C-10, or C-11 rings. researchgate.net

The reaction of alkynyl sulfonamides with lithium acetylides has been shown to produce enediynes as single geometrical isomers. rsc.org The observed stereochemistry is attributed to an anti-carbolithiation of the alkynyl sulfonamide, where the organolithium can coordinate to a substituent on the electrophilic alkyne. rsc.org

Novel Synthetic Routes to Enediyne Core Structures

The quest for more efficient and versatile methods for constructing the enediyne core has led to the development of novel synthetic strategies. One such approach involves the treatment of alkynyl sulfonamides with lithiated acetylene derivatives, which proceeds through a non-classical carbenoid intermediate to form Z-enediynes. ucl.ac.uk This transition-metal-free method offers a potentially cheaper and more sustainable alternative to traditional cross-coupling reactions. ucl.ac.uk

Another innovative route involves cascade silylcarbocyclization reactions of enediynes. mdpi.com For instance, treating dodec-11-ene-1,6-diyne with a hydrosilane in the presence of a rhodium catalyst under a carbon monoxide atmosphere can lead to the formation of fused tricyclic structures. mdpi.com

Derivatization for Functionalization and Structural Diversification

The functionalization of the this compound scaffold is key to tuning its properties and exploring its potential applications. This is often achieved by introducing various functional groups, particularly those containing heteroatoms.

Introduction of Heteroatom-Containing Moieties (e.g., diol, diamine derivatives)

The introduction of hydroxyl and amino groups to the enediyne backbone is a common strategy for creating functionalized analogs. As previously mentioned, (Z)-oct-4-ene-2,6-diyne-1,8-diol can be synthesized via a Sonogashira coupling reaction. researchgate.netresearchgate.net This diol derivative is noted for its stability, which is attributed to intramolecular hydrogen bonding induced by the primary alcohol groups. researchgate.netuni-halle.de This stability allows for its integration into polymer networks without premature crosslinking. researchgate.net

Similarly, the diamine analog, (Z)-octa-4-en-2,6-diyne-1,8-diamine, has also been synthesized and exhibits stability in solution. researchgate.netuni-halle.de The reaction of a diacid with a diamine is a fundamental step in the formation of polyamides, highlighting the potential of these diamine derivatives in polymer chemistry. libretexts.org

The synthesis of other heteroatom-containing derivatives has also been reported. For example, 1,8-bis(pyridin-3-oxy)oct-4-ene-2,6-diyne was synthesized using a Stephens-Castro coupling, introducing oxygen and nitrogen atoms into the structure. tandfonline.com This particular derivative was designed as a metal-chelating enediyne ligand. tandfonline.com

Table 1: Synthetic Methodologies for this compound and Analogs

| Method | Key Reagents | Product | Reference |

|---|---|---|---|

| Sonogashira Coupling | Propargyl alcohol, (Z)-1,2-dichloroethene, Pd catalyst, Cu(I) co-catalyst | (Z)-oct-4-ene-2,6-diyne-1,8-diol | researchgate.net, researchgate.net |

| Stephens-Castro Coupling | 3-Prop-2-ynyloxy-pyridine, cis-1,2-dichloroethylene, Pd(PPh₃)₄, CuI | 1,8-bis(pyridin-3-oxy)oct-4-ene-2,6-diyne | tandfonline.com |

| Alkynyl Sulfonamide Reaction | Alkynyl sulfonamide, Lithium acetylide | Z-Enediyne | ucl.ac.uk |

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | oct-2-en-4,6-diyne | C₈H₈ |

| (Z)-oct-4-ene-2,6-diyne-1,8-diol | (4Z)-oct-4-ene-2,6-diyne-1,8-diol | C₈H₈O₂ |

| (Z)-octa-4-en-2,6-diyne-1,8-diamine | (4Z)-oct-4-ene-2,6-diyne-1,8-diamine | C₈H₁₂N₂ |

| 1,8-bis(pyridin-3-oxy)oct-4-ene-2,6-diyne | 3,3'-[[(4Z)-oct-4-ene-2,6-diyne-1,8-diyl]bis(oxy)]bispyridine | C₁₈H₁₄N₂O₂ |

| Propargyl alcohol | Prop-2-yn-1-ol | C₃H₄O |

| (Z)-1,2-dichloroethene | (Z)-1,2-dichloroethene | C₂H₂Cl₂ |

| 3-prop-2-ynyloxy-pyridine | 3-(prop-2-yn-1-yloxy)pyridine | C₈H₇NO |

| Tetrakis(triphenylphosphine)palladium(0) | Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd |

| Copper(I) iodide | Copper(I) iodide | CuI |

| n-butylamine | Butan-1-amine | C₄H₁₁N |

| 1,3-dilithiopropyne | 1,3-dilithioprop-1-yne | C₃H₂Li₂ |

Preparation of Metalloenediyne Complexes

The synthesis of metalloenediyne complexes involves the coordination of a transition metal to an enediyne-containing ligand. This process can significantly influence the electronic properties and reactivity of the enediyne core, particularly its propensity to undergo thermal reactions like the Bergman cyclization. acs.orgnih.gov The metal can act as a scaffold or a Lewis acid, and the resulting geometry and electronic structure of the complex are key determinants of its stability and reactivity. nih.gov Research has focused on preparing complexes with various metals and ligand designs to tune these properties. pnas.org

A general approach for synthesizing these complexes involves the reaction of an enediyne-based ligand with a metal salt in a suitable solvent. nih.govxiahepublishing.com For instance, complexes of copper, iron, and zinc have been prepared using ligands that are analogs of this compound.

One such versatile tetradentate ligand is (Z)-N,N'-bis[1-pyridin-2-yl-meth-(E)-ylidene]oct-4-ene-2,6-diyne-1,8-diamine (PyED). pnas.org The preparation of its metal complexes is achieved by reacting PyED with the corresponding metal sulfate (B86663) (MSO₄·xH₂O) or metal chloride (MCl₂·xH₂O), where M can be Cu(II), Fe(II), or Zn(II). nih.gov The reaction is typically carried out by adding a cooled methanol (B129727) solution of the PyED ligand to a stirring methanol solution of the metal salt at 0°C for several hours. nih.gov The resulting solid products are then isolated after removing the solvent and washing with diethyl ether. nih.gov These reactions yield complexes with a 1:1 metal-to-ligand stoichiometry. pnas.org

Spectroscopic analysis confirms the successful formation of the complexes and the integrity of the enediyne functionality. Infrared (IR) spectra of the PyED complexes show a characteristic alkyne stretch (νC≡C) around 2100 cm⁻¹, confirming the enediyne unit remains intact upon coordination. pnas.org

Table 1: Synthesis and Spectroscopic Data for Metallo-PyED Complexes

| Complex | Metal Salt | Synthetic Method | IR Alkyne Stretch (νC≡C) [cm⁻¹] | Reference |

|---|---|---|---|---|

| FeCl₂-PyED | FeCl₂·xH₂O | PyED (1 eq) in cooled methanol added to stirring solution of metal salt (1 eq) in methanol at 0°C for 4h. | 2179 | nih.govpnas.org |

| FeSO₄-PyED | FeSO₄·xH₂O | 2173 | nih.govpnas.org | |

| CuCl₂-PyED | CuCl₂·xH₂O | 2171 | nih.govpnas.org | |

| CuSO₄-PyED | CuSO₄·xH₂O | 2174 | nih.govpnas.org | |

| ZnCl₂-PyED | ZnCl₂·xH₂O | 2181 | nih.govpnas.org | |

| ZnSO₄-PyED | ZnSO₄·xH₂O | 2180 | nih.govpnas.org |

Structural analyses based on spectroscopic evidence and density functional theory calculations suggest distinct coordination geometries for the different metal ions. The Cu(II) and Fe(II) complexes are proposed to have six-coordinate structures, likely an axially elongated octahedron, while the Zn(II) analogs adopt a five-coordinate environment. pnas.org

Another well-studied analog is 1,8-bis(pyridine-3-oxy)oct-4-ene-2,6-diyne (bpod). acs.orgacs.orgresearchgate.net The preparation of its metalloenediyne complexes has demonstrated how the metal's oxidation state can profoundly modulate the thermal reactivity. acs.org Complexes with Cu(I) and Cu(II) were synthesized, showing significantly different Bergman cyclization temperatures. acs.orgacs.orgresearchgate.net The Cu(I) complex, [Cu(bpod)₂]⁺, is proposed to have a tetrahedral geometry, whereas the Cu(II) analogue, [Cu(bpod)₂]²⁺, adopts a tetragonal-octahedral geometry. acs.org This geometric difference, dictated by the metal's oxidation state, influences the distance between the alkyne termini and thus the energy barrier to cyclization. acs.orgresearchgate.net

Table 2: Influence of Metal Oxidation State on Bergman Cyclization of bpod Complexes

| Complex | Metal Oxidation State | Proposed Geometry | Bergman Cyclization Temperature (°C) | Reference |

|---|---|---|---|---|

| [Cu(bpod)₂]⁺ | Cu(I) | Tetrahedral | 203 | acs.orgacs.orgresearchgate.net |

| [Cu(bpod)₂]²⁺ | Cu(II) | Tetragonal-Octahedral | 121 | acs.orgacs.orgresearchgate.net |

| [Cu(bpod)(pyridine)₂]⁺ | Cu(I) | Tetrahedral | 194 | acs.org |

| [Cu(bpod)(pyridine)₂]²⁺ | Cu(II) | Tetragonal-Octahedral | 116 | acs.org |

| Cu(bpod)Cl₂ | Cu(II) | Distorted Four-Coordinate | 152 | acs.org |

Other metals have also been employed to trigger the cycloaromatization of acyclic enediynes. For example, ruthenium(II) complexes can initiate the Bergman cyclization of certain acyclic enediynes at room temperature, a reaction that typically requires high temperatures in the absence of a metal catalyst. nih.gov Similarly, rhodium(I) and platinum(II) have been used to catalyze the cycloaromatization of enediyne systems. rsc.org

The synthesis of cyclic cis-enediynes can be achieved through a two-step, one-pot procedure starting from manganese carbyne complexes and α,ω-diynes. acs.orgresearchgate.net This method first involves the copper-catalyzed addition to form an intermediate enediyne complex, from which the free enediyne can be released. acs.orgresearchgate.net

Mechanistic Investigations of Reactions Involving Oct 2 Ene 4,6 Diyne

The Bergman Cyclization of Enediynes

The Bergman cyclization, first reported in 1972, is a thermally or photochemically induced pericyclic reaction that converts an enediyne into a highly reactive p-benzyne diradical. nih.govmasterorganicchemistry.com This transformation is of significant interest due to its role in the mode of action of enediyne-containing natural products with potent antitumor activity. nih.govnih.gov The reaction proceeds through the formation of a short-lived diradical intermediate, which can then abstract hydrogen atoms from a suitable donor to form a substituted aromatic ring. masterorganicchemistry.comnih.gov The high reactivity of this intermediate is responsible for the DNA-cleaving properties of enediyne antibiotics. libretexts.org

Computational chemistry has provided profound insights into the mechanistic pathways of the Bergman cyclization. Density functional theory (DFT) and other high-level ab initio methods have been employed to map the potential energy surfaces for the cyclization of various enediynes, including the acyclic (Z)-4-octene-2,6-diyne. organicreactions.org

Studies on the parent (Z)-hex-3-ene-1,5-diyne reveal two distinct pathways on the singlet and triplet potential energy surfaces. organic-chemistry.orgyoutube.com The singlet pathway proceeds through a C₂ᵥ-symmetric transition state, whereas the triplet reaction involves a C₂-symmetric transition state. organic-chemistry.orgyoutube.com Analysis of the frontier molecular orbitals indicates that the triplet pathway has a significantly higher energetic barrier, making the singlet pathway the more favorable thermal route. youtube.com

For (Z)-4-octene-2,6-diyne, DFT calculations (using the BPW91/6-311G** method) have been used to determine the reaction barrier and establish the reaction path via intrinsic reaction coordinate (IRC) calculations. organicreactions.org These analyses show that the reaction coordinate is closely related to the "critical distance," which is the distance between the two acetylenic carbon atoms (C4 and C6 in the case of Oct-2-ene-4,6-diyne) that form the new sigma bond in the p-benzyne product. organicreactions.org In the transition states for various enediynes, this distance is consistently found to be approximately 2.0 Å. organicreactions.org

The kinetics of the Bergman cyclization are typically first-order in the enediyne substrate, with the formation of the p-benzyne diradical being the rate-limiting step. masterorganicchemistry.comyoutube.com The reaction generally has a high activation energy barrier, often requiring temperatures around 200°C for acyclic systems. nih.gov

Computational studies have quantified these parameters. For the parent (Z)-hex-3-ene-1,5-diyne, the singlet reaction is calculated to be slightly endothermic with a reaction enthalpy (ΔHrxn) of +13.76 kcal/mol. organic-chemistry.org In contrast, the triplet reaction is highly exothermic (ΔHrxn = -33.29 kcal/mol), though kinetically inaccessible. organic-chemistry.org

For (Z)-4-octene-2,6-diyne specifically, the zero-point energy-corrected reaction barrier has been calculated to be 32.25 kcal/mol. organicreactions.org This relatively high barrier is consistent with the thermal stability of simple acyclic enediynes. The study also evaluated key thermodynamic data such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) at various temperatures, finding that the effect of temperature on the free energy is insignificant. organicreactions.org

| Enediyne Compound | Type | Zero-Point Energy Corrected Reaction Barrier (kcal/mol) |

|---|---|---|

| (Z)-3-hexene-1,5-diyne | Acyclic | 25.16 |

| (Z)-3-heptene-1,5-diyne | Acyclic | 27.93 |

| (Z)-4-octene-2,6-diyne | Acyclic | 32.25 |

| (Z)-1-cyclononene-3,8-diyne | Cyclic (9-membered) | 12.09 |

| (Z)-1-cyclodecene-3,9-diyne | Cyclic (10-membered) | 20.87 |

The activation barrier for the Bergman cyclization is highly sensitive to the molecular geometry and electronic properties of the enediyne. nih.gov Two of the most significant factors are ring strain and the nature of substituents on the enediyne framework.

Ring Strain: Incorporating the enediyne moiety into a cyclic structure can dramatically lower the cyclization barrier. nih.gov For example, placing the enediyne into a 10-membered ring can lower the reaction temperature from over 200°C to 37°C. masterorganicchemistry.com This is because the ground state of the cyclic enediyne is destabilized by ring strain, which forces the terminal alkyne carbons closer together. nih.govorganicreactions.org Computational studies confirm this trend, showing that cyclic enediynes with smaller rings possess larger strain energy and shorter critical distances, leading to lower cyclization barriers compared to their acyclic counterparts like (Z)-4-octene-2,6-diyne. organicreactions.org

Substituents: The electronic nature of substituents also plays a crucial role. Studies on benzannulated enediynes show that electron-withdrawing ortho substituents, such as nitro (-NO₂) and formyl (-CHO) groups, substantially decrease the activation energy for cyclization. chemistrysteps.com Theoretical investigations on ionic enediynes suggest that the ideal substituent for lowering the cyclization barrier should be σ-withdrawing and π-donating. libretexts.orgnih.gov Conversely, steric bulk at the termini of acyclic enediynes can dramatically affect cyclization temperatures. wisc.edu

A key area of research has been the development of methods to trigger the Bergman cyclization under milder conditions, mimicking the action of natural enediyne antibiotics. nih.gov This can be achieved through various external stimuli without the need for a chemical initiator.

One approach involves photochemical activation, where light is used to induce the cyclization. libretexts.orgresearchgate.net Another strategy utilizes mechanical force. For instance, polyurethanes containing main-chain enediyne structural elements can undergo triggered crosslinking via Bergman cyclization upon the application of heat, compression, or stretching. libretexts.org In one study, an initiator-free synthesis of an interpenetrating polymer network was achieved using (Z)-oct-4-ene-2,6-diyne-1,8-diol as a precursor that, upon thermal activation, generates radicals to initiate polymerization. wisc.edu A particularly novel triggering mechanism involves photothermal induction via near-infrared ligand-to-metal charge-transfer (LMCT) excitation in specifically designed metalloenediyne complexes. organic-chemistry.org

The reactivity of enediynes can be precisely controlled by coordination to a metal center. The geometry and oxidation state of the metal profoundly influence the thermal barrier to cyclization, a phenomenon known as ligand field control. wiley-vch.deresearchgate.net

Differential scanning calorimetry (DSC) studies on copper-enediyne complexes have demonstrated this effect dramatically. A free enediyne ligand showed a high cyclization temperature of 245°C. wiley-vch.de Upon complexation with copper(I), the cyclization temperature was reduced to 203°C. wiley-vch.deresearchgate.net Even more striking, the analogous copper(II) complex was substantially more reactive, cyclizing at just 121°C—a reduction of over 120°C compared to the free ligand. wiley-vch.deresearchgate.net This unprecedented oxidation-state-dependent reactivity is attributed to the influence of the ligand field geometry on the cyclization barrier. The tetrahedral geometry proposed for the Cu(I) complexes is less favorable for cyclization than the planar or tetragonal geometry of the Cu(II) complexes, which brings the reactive alkyne termini closer together. wiley-vch.deresearchgate.net

| Compound | Description | Cyclization Temperature (°C) |

|---|---|---|

| Free Ligand 1 | Uncomplexed Enediyne | 245 |

| Complex 2 | Bis(enediyne) Cu(I) Complex | 203 |

| Complex 3 | Bis(enediyne) Cu(II) Complex | 121 |

| Complex 4 | Mixed Ligand Cu(I) Complex | 194 |

| Complex 5 | Mixed Ligand Cu(II) Complex | 116 |

Cycloaddition Reactions

In addition to the Bergman cyclization, the π-systems within enediynes like this compound can participate in various cycloaddition reactions. These pericyclic reactions are powerful tools for constructing cyclic and polycyclic frameworks. wikipedia.org The most prominent among these is the [4+2] cycloaddition, or Diels-Alder reaction. nih.gov

In the context of a Diels-Alder reaction, an enediyne can potentially act as either the 4π-electron component (the diene) or the 2π-electron component (the dienophile). masterorganicchemistry.comnih.gov Research has shown that in enyne systems, the acetylenic (alkyne) moiety often serves as the dienophile. nih.govwiley-vch.de In studies of Diels-Alder reactions with dienophiles containing linked enyne sites, the cycloaddition was found to occur specifically at the alkyne center. nih.govwiley-vch.de This reactivity is influenced by activating groups on the enyne, with computational studies showing that even a remote activating group on the olefinic part can stabilize the transition state and dictate the regiochemical outcome of the addition to the alkyne. wiley-vch.de

A significant variant is the hexadehydro-Diels–Alder (HDDA) reaction. researchgate.net In this transformation, a conjugated 1,3-diyne system acts as the 4π component, reacting with an alkyne (the "diynophile") to generate a highly reactive benzyne (B1209423) intermediate through a thermal [4+2] cycloisomerization. researchgate.net This demonstrates the ability of the diyne portion of an enediyne framework to function as the diene component in a cycloaddition, providing a pathway to complex aromatic products. researchgate.net While the alkene in this compound separates the two alkyne groups, preventing it from acting as a 1,3-diyne in a standard HDDA reaction, the principle highlights the versatile reactivity of the constituent π-systems in cycloaddition chemistry.

Diels-Alder Type [4+2] Cycloadditions with Enediyne Systems

The conjugated π-system of enediynes allows them to participate as the 4π component in Diels-Alder or "dehydro-Diels-Alder" reactions. acs.orgnih.gov These reactions are powerful tools for the construction of cyclic and polycyclic frameworks.

The mechanism of the Diels-Alder reaction is a subject of extensive study, with the central question being whether the two new sigma bonds are formed simultaneously (a concerted mechanism) or sequentially (a stepwise mechanism involving a diradical intermediate). researchgate.netsemanticscholar.org For typical Diels-Alder reactions, a concerted, pericyclic mechanism is generally favored and governed by orbital symmetry rules. wikipedia.org

In the case of dehydro-Diels-Alder reactions involving enynes and diynes, the mechanistic picture is more nuanced. acs.orgnih.gov Computational studies, specifically using CCSD(T)//M05-2X methods, have been employed to explore the potential energy surfaces for both concerted and stepwise pathways for the cycloaddition of model enyne (vinylacetylene) and diyne (butadiyne) systems with dienophiles like ethylene (B1197577) and acetylene (B1199291). acs.orgnih.gov

For cycloadditions involving enynes, the concerted pathway is generally found to be energetically favored over the stepwise diradical route. nih.govresearchgate.net The energy difference between the concerted transition state and the stepwise intermediate is typically in the range of 5.2-6.6 kcal/mol. nih.gov However, for cycloadditions involving a 1,3-diyne as the 4π component, this energy gap diminishes significantly to just 0.5-2 kcal/mol. acs.orgnih.gov This small energy difference suggests that the two pathways can be competitive. nih.gov The potential energy surface for diyne cycloadditions is relatively flat, indicating that many such reactions may proceed via a stepwise mechanism, particularly in intramolecular reactions where geometric constraints can favor a stepwise pathway. acs.orgnih.gov

The increased activation barrier for these "dehydro" variants compared to traditional 1,3-dienes is another key finding. Replacing one double bond of a diene with a triple bond (to make an enyne) adds approximately 6.0–6.5 kcal/mol to the activation barrier. acs.orgnih.gov A second replacement (to make a diyne) adds a further 4.3–4.5 kcal/mol. acs.orgnih.gov

| Reaction Type | Mechanistic Preference | Energy Difference (Concerted vs. Stepwise) | Activation Barrier Increase (vs. 1,3-diene) |

| Enyne + Alkene | Concerted Favored | 5.2–6.6 kcal/mol | ~6.0–6.5 kcal/mol |

| Diyne + Alkene | Competing Pathways | 0.5–2.0 kcal/mol | ~10.3–11.0 kcal/mol |

This table summarizes computational findings on the energetics of dehydro-Diels-Alder reactions. acs.orgnih.gov

Intramolecular [4+2] cycloadditions of enediyne systems provide an efficient route to construct complex, highly condensed polycyclic molecules in a single step. nih.govdocumentsdelivered.com In these reactions, the enediyne and the dienophile are tethered within the same molecule. A notable variant involves the reaction of conjugated enynes with benzynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates. nih.gov These reactions can proceed readily at room temperature to form isoaromatic cyclic allenes, which then rearrange to yield stable polycyclic aromatic systems. nih.gov

The success of these intramolecular cycloadditions can be highly dependent on the conformation of the tether linking the reacting moieties. For example, incorporating a 1,2-phenylene unit into the side chain of certain substrates can enforce a more favorable conformation for the dienophilic part, leading to a significant acceleration of the [4+2] cycloaddition reaction. mdpi.com

Transition Metal-Catalyzed Cycloadditions

Transition metals offer powerful catalytic pathways for cycloaddition reactions that are often difficult or impossible to achieve under thermal conditions. These metals can coordinate to the π-systems of alkenes and alkynes, modifying their reactivity and enabling novel transformations. acs.org

The transition metal-catalyzed [2+2+2] cycloaddition is an atom-economical method for synthesizing six-membered rings. acs.org This reaction can involve the coupling of three alkynes, or two alkynes and an alkene, to form substituted benzene (B151609) or cyclohexadiene derivatives, respectively. mdpi.com Enediyne systems, such as this compound, are ideal substrates for the latter variation.

Completely intramolecular versions of this reaction, where the enediyne is part of a larger macrocyclic structure, are particularly powerful for creating complex polycyclic systems in a single operation. mdpi.com Various transition metal catalysts have been explored for these transformations, including complexes of cobalt, rhodium, nickel, and palladium. acs.orgnih.gov For instance, the RhCl(CO)(PPh₃)₂ complex has been found to be an effective catalyst for the cycloisomerization of 15-membered enediynic macrocycles, yielding the desired tricyclic adducts in high yields. nih.gov The mechanism of these reactions generally involves the formation of a metallacyclopentadiene or metallacyclopentene intermediate, followed by coordination and insertion of the third unsaturated unit to form the six-membered ring. acs.org

| Catalyst Type | Substrate | Reaction Type | Key Feature |

| Cobalt Complexes | Diynes + Nitriles | Intermolecular [2+2+2] | Forms substituted pyridines |

| Rhodium Complexes | Enediynic Macrocycles | Intramolecular [2+2+2] | High yields for fused polycycles |

| Palladium Complexes | Bis-enynes | Formal [2+2+2] | Synthesis of paracyclophanes |

This table provides examples of transition metal catalysts used in [2+2+2] cycloadditions involving diyne systems. nih.govresearchgate.net

Metal-catalyzed cycloisomerization of enynes is a conceptually attractive process for building molecular complexity in an atom-economical fashion. nih.govrsc.org Since the pioneering work with palladium catalysts in the 1980s, a wide range of metals, including platinum, gold, rhodium, and indium, have been shown to be effective catalysts for the rearrangement of enyne skeletons. nih.govresearchgate.netmdpi.com

The reaction mechanism can vary significantly depending on the metal, its ligands, and the substrate. A common pathway involves the initial coordination of the metal to the alkyne, followed by nucleophilic attack by the tethered alkene. This can lead to different cyclization modes, such as the 5-exo or 6-endo pathways, depending on the substrate structure and reaction conditions. mdpi.com For instance, in the indium-catalyzed cycloisomerization of 1,6-enynes, the substitution pattern on the alkyne moiety was found to influence the selectivity between the 5-exo and 6-endo cyclization processes. mdpi.com These reactions often proceed through intermediates like metallacyclopropenes or via pathways involving hydrometallation or carbometallation, ultimately leading to a diverse array of carbocyclic and heterocyclic products. nih.gov

Controlling regioselectivity and stereoselectivity is paramount in synthesis. In transition metal-catalyzed cycloadditions, the metal and its associated ligands play a crucial role in dictating the outcome of the reaction. researchgate.net

Regioselectivity refers to the control of the orientation in which two unsymmetrical reactants combine. In metal-catalyzed reactions, regioselectivity is often governed by a combination of steric and electronic factors, which can be tuned by modifying the ligand environment around the metal center. nih.govthieme-connect.de For example, in the cycloaddition of unsymmetrical arynes, ligand effects can amplify inherent steric biases of the substrate to favor one regioisomer over another. nih.govthieme-connect.de Large, electron-donating ligands can enhance steric interactions with the substrate within the coordination sphere of the metal, thereby directing the regiochemical outcome. thieme-connect.de

Stereoselectivity involves the preferential formation of one stereoisomer over others. In the context of cycloadditions, this includes controlling the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of newly formed stereocenters. For instance, in iron-catalyzed [4+4]-cycloadditions of 1,3-dienes, the choice of ligand on the iron catalyst can provide access to either cis or trans diastereomers of the cyclooctadiene product. princeton.edu The development of asymmetric metal-catalyzed cycloadditions often relies on the use of chiral ligands. These ligands create a chiral environment around the metal center, which can differentiate between diastereomeric transition states, leading to the formation of an enantioenriched product. rsc.org The understanding and manipulation of these selective processes are key to the application of metal-catalyzed cycloadditions in the synthesis of complex molecules.

Hydroelementation Reactions of Diyne/Enediyne Scaffolds

Hydroelementation reactions, involving the addition of an E-H bond (where E is a main group element or a transition metal) across a carbon-carbon multiple bond, are a powerful tool for the functionalization of unsaturated molecules like this compound. rsc.org The presence of two triple bonds in conjugation with a double bond in the this compound scaffold presents unique challenges and opportunities for controlling the regio- and stereoselectivity of these additions.

Regio- and Stereoselective Additions to Triple Bonds

The hydroelementation of unsymmetrical conjugated enediynes like this compound can, in principle, lead to a variety of products resulting from the addition to either of the two distinct triple bonds. The regioselectivity of the addition (i.e., which carbon atom of the alkyne the element 'E' attaches to) is governed by a combination of electronic and steric factors of both the substrate and the reagent.

For instance, in hydroboration reactions, the boron atom typically adds to the less sterically hindered carbon of the alkyne. masterorganicchemistry.com In the case of this compound, the terminal alkyne at the C6-C7 position is sterically more accessible than the internal alkyne at the C4-C5 position. Therefore, it is plausible that hydroboration would preferentially occur at the terminal triple bond.

The stereoselectivity of hydroelementation is also a critical aspect, with many catalytic systems favoring syn-addition, where the 'E' and 'H' atoms add to the same face of the triple bond. This results in the formation of a specific geometric isomer of the resulting alkene. For example, the hydroboration-oxidation of alkynes is a well-established method for the syn-addition of H and OH across a triple bond. masterorganicchemistry.com

Illustrative Data on Regioselectivity in Hydroboration:

| Diyne Substrate | Borane Reagent | Major Regioisomer | Minor Regioisomer | Reference |

| Hepta-1,6-diyne | Pinacolborane | Addition at C1-C2 | Addition at C6-C7 | rsc.org |

| Deca-1,9-diyne | Pinacolborane | Addition at C1-C2 | Addition at C9-C10 | rsc.org |

| This compound (Hypothetical) | 9-BBN | Addition at C6-C7 | Addition at C4-C5 | N/A |

This table includes hypothetical data for this compound to illustrate expected outcomes based on general principles.

Catalytic Systems for Hydroelementation Processes

A wide array of catalytic systems have been developed to control the efficiency and selectivity of hydroelementation reactions of diynes. rsc.org These systems often employ transition metals such as rhodium, iridium, palladium, and copper. The choice of metal and, crucially, the coordinating ligands can significantly influence the outcome of the reaction.

For hydrosilylation, platinum-based catalysts like Karstedt's catalyst and Speier's catalyst are commonly used. The mechanism of these reactions is complex and can be influenced by the specific catalyst and silane (B1218182) used.

Cobalt and rhodium complexes have been shown to be effective for the hydroboration of diynes. rsc.org The ligand environment around the metal center plays a pivotal role in directing the regioselectivity of the boron addition. For instance, bulkier ligands can enhance the selectivity for addition to the less sterically hindered alkyne.

Examples of Catalytic Systems for Hydroelementation of Diynes:

| Reaction | Catalyst | Ligand | Typical Substrates | Reference |

| Hydroboration | [Rh(cod)Cl]₂ | PPh₃ | 1,n-diynes | rsc.org |

| Hydrosilylation | Karstedt's catalyst | divinyltetramethyldisiloxane | 1,3-diynes | N/A |

| Hydrostannylation | Pd(PPh₃)₄ | PPh₃ | Terminal alkynes | N/A |

Radical Cascade Transformations and Diradical Intermediates

The enediyne moiety within this compound makes it a potential substrate for radical cascade reactions. These reactions are often initiated by the formation of a radical species that can then undergo a series of intramolecular cyclizations. A key transformation for enediynes is the Bergman cyclization, which can lead to the formation of a highly reactive p-benzyne diradical intermediate. nih.gov

The propensity of an enediyne to undergo Bergman cyclization is dependent on the distance between the two alkyne termini. For cyclic enediynes, this distance is constrained by the ring size. In an acyclic system like this compound, the molecule would need to adopt a specific conformation to bring the triple bonds into proximity for cyclization.

Once formed, the p-benzyne diradical is a potent hydrogen-abstracting species and can also be trapped by various radical scavengers. nih.gov The formation of such diradical intermediates opens up pathways to complex aromatic structures.

It is important to note that the conditions required to initiate such radical cascades, such as high temperatures or photochemical activation, would need to be investigated specifically for this compound. The presence of the conjugated double bond and the terminal methyl group could influence the stability of the starting material and the reactivity of any potential diradical intermediates. Computational studies on related systems have shown that the stability and reactivity of these diradicals are influenced by substituents. acs.org

Hypothetical Radical Cascade of this compound:

A plausible, though unconfirmed, radical-initiated transformation could involve the initial addition of a radical to one of the triple bonds, followed by an intramolecular cyclization. For example, a 5-exo-dig or 6-endo-dig cyclization could lead to the formation of a five- or six-membered ring containing a vinyl radical, which could then undergo further reactions. researchgate.net The specific pathway would be highly dependent on the nature of the initiating radical and the reaction conditions.

Computational Chemistry and Theoretical Modeling of Oct 2 Ene 4,6 Diyne Systems

Density Functional Theory (DFT) Studies on Enediyne Reactivity and Energetics

Density Functional Theory (DFT) has become a cornerstone for studying the reactivity of enediyne systems due to its favorable balance of computational cost and accuracy. acs.orgnih.gov DFT methods are employed to calculate the potential energy surface of the Bergman cyclization, identifying the transition state structure and determining the activation energy barrier. This barrier is a critical parameter for predicting the temperature at which the cyclization will occur and, consequently, the stability of the enediyne. utexas.edu

Researchers use various DFT functionals to model enediyne cyclization. Generalized Gradient Approximation (GGA) functionals have proven effective, especially when using an unrestricted broken-spin symmetry (UBS) approach to describe the open-shell diradical product. acs.org Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are also widely used to improve the accuracy of energetic predictions. dtic.mil For example, the B3LYP functional is commonly paired with a valence double-zeta polarized basis set, such as 6-31g(d), to obtain optimized geometries and thermochemical data for energetic materials. dtic.mil

Key research findings from DFT studies on enediyne systems include:

Activation Energy Calculation: DFT is used to compute the energetic barriers to cyclization, which helps predict the reactivity of different enediyne derivatives. utexas.edu

Substituent Effects: Theoretical studies can systematically alter the substituents on the enediyne core to understand how electron-donating or electron-withdrawing groups affect the cyclization barrier.

Geometric Parameters: DFT calculations provide insights into how geometric constraints, such as the distance between the two alkyne carbons (the cd-distance), influence reactivity. An "angle distortion model" based on theoretical studies suggests that greater bending of the interior angles at the proximal alkyne carbons leads to a lower activation barrier for the Bergman cyclization. nih.govrsc.org

| DFT Application | Description | Key Insights for Oct-2-ene-4,6-diyne |

|---|---|---|

| Geometry Optimization | Calculation of the lowest energy structure for the reactant, transition state, and product (p-benzyne diradical). | Provides the critical distance between the reacting acetylenic carbons and the geometry of the transition state. |

| Frequency Calculations | Confirms that the optimized reactant and product structures are true minima (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency). | Validates the calculated reaction pathway and provides zero-point vibrational energy corrections. |

| Activation Energy (Ea) | The energy difference between the transition state and the reactant. A lower Ea indicates higher reactivity. | Predicts the thermal stability and the temperature required to initiate the Bergman cyclization. |

| Reaction Energy (ΔErxn) | The energy difference between the product and the reactant. | Determines whether the cyclization is exothermic or endothermic, which for the parent enediyne is typically endothermic. smu.edu |

Molecular Dynamics Simulations for Mechanistic Insights

While DFT and ab initio methods provide static pictures of reactants, products, and transition states, Molecular Dynamics (MD) simulations offer a way to study the time evolution of a molecular system. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment over time. montana.edu

For a system like this compound, MD simulations can provide crucial mechanistic insights that are inaccessible from static calculations alone:

Reaction Dynamics: By simulating the system at temperatures near the activation point, MD can be used to observe the dynamics of the Bergman cyclization event itself, revealing the concerted motions of atoms as the molecule approaches and passes through the transition state.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing researchers to study how the solvent influences the stability of the enediyne and the energetics of the cyclization reaction.

Interaction with Biomolecules: The cytotoxicity of many enediyne natural products stems from their ability to undergo cyclization within the minor groove of DNA, leading to strand cleavage. nih.gov MD simulations are an invaluable tool for studying how an enediyne like this compound might bind to DNA, how its conformation is affected by the binding pocket, and the subsequent dynamics of the radical species formed after cyclization.

Recent advances have enabled the use of machine learning-augmented MD simulations, which can provide atomistic insights into transient phenomena that are often difficult to observe experimentally. nih.gov

Electronic Structure Analysis and Reactivity Prediction (e.g., Frontier Molecular Orbital Theory)

The reactivity of a molecule is fundamentally governed by its electronic structure. Frontier Molecular Orbital (FMO) theory is a powerful qualitative model used to predict and explain chemical reactivity. uni-tuebingen.de This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

For this compound, FMO analysis can provide key insights:

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability. A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, initiating a chemical reaction.

Orbital Symmetry and Overlap: The Bergman cyclization involves the formation of a new sigma bond between the two alkyne carbons. This process is facilitated by the favorable overlap of the in-plane π-orbitals of the triple bonds. Analysis of the molecular orbitals involved reveals how their symmetry and spatial distribution contribute to the reaction pathway.

Reactivity of the Diradical: After cyclization, the resulting p-benzyne diradical has two unpaired electrons in nearly degenerate orbitals. The electronic structure of this diradical, particularly the nature and energy of its singly occupied molecular orbitals (SOMOs), determines its extreme reactivity, such as its ability to abstract hydrogen atoms from nearby molecules like the deoxyribose backbone of DNA. nih.gov

Computational methods allow for the visualization of these frontier orbitals, providing a clear picture of where the electron density is highest and thus where the molecule is most likely to react. uni-tuebingen.de This analysis is not just predictive but also provides a fundamental understanding of the electronic factors that drive the unique reactivity of enediyne systems.

| Orbital | Description | Significance for this compound Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. It represents the ability of the molecule to donate electrons. | The energy and localization of the HOMO influence the molecule's susceptibility to electrophilic attack and its ionization potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. It represents the ability of the molecule to accept electrons. | The energy and localization of the LUMO are critical for reactions involving nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. |

| SOMO (Singly Occupied Molecular Orbital) | Orbitals containing a single unpaired electron, present in radical species. | Crucial for understanding the high reactivity of the p-benzyne diradical formed after cyclization. The SOMOs are responsible for hydrogen abstraction from DNA. |

Spectroscopic Characterization Methodologies for Enediyne Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of enediynes like Oct-2-ene-4,6-diyne and for tracking the progress of their reactions. nih.govchemrxiv.orgchemrxiv.org By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, researchers can precisely map the molecular structure.

Structural Elucidation: The ¹H NMR spectrum of an acyclic enediyne such as this compound would exhibit characteristic signals for its vinylic and methyl protons. The protons on the double bond (H-2 and H-3) would appear in the olefinic region, typically between 5.0 and 6.5 ppm. The methyl protons (H-1 and H-8) would resonate in the alkyl region, with the methyl group adjacent to the double bond (H-1) appearing at a different chemical shift than the one adjacent to the triple bond (H-8).

In ¹³C NMR spectroscopy, the sp-hybridized carbons of the alkyne groups (C-4, C-5, C-6, C-7) are particularly diagnostic, typically resonating in the range of 65-90 ppm. The sp²-hybridized carbons of the alkene (C-2, C-3) would be found further downfield.

Reaction Monitoring: NMR is highly effective for monitoring the Bergman cyclization in real-time. jhu.eduyoutube.com As the reaction proceeds, the characteristic peaks of the starting enediyne diminish, while new signals corresponding to the cycloaromatized product, a substituted benzene (B151609) derivative, appear. For instance, the disappearance of the vinylic and acetylenic proton signals and the emergence of aromatic proton signals provide a clear indication of the reaction's progress. nih.gov This non-invasive technique allows for the determination of reaction kinetics by acquiring spectra at regular intervals. nih.govchemrxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 / H1 | ~1.8 | ~18 |

| C2 / H2 | ~5.6 | ~110 |

| C3 / H3 | ~6.2 | ~145 |

| C4 | - | ~85 |

| C5 | - | ~75 |

| C6 | - | ~78 |

| C7 | - | ~90 |

| C8 / H8 | ~2.0 | ~5 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules, providing valuable information about the functional groups present in enediynes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic stretching vibrations of the alkene and alkyne functionalities within this compound.

C≡C Stretch: The carbon-carbon triple bond stretch in internal alkynes typically appears as a weak to medium intensity band in the 2100-2260 cm⁻¹ region. quimicaorganica.orglibretexts.org For a relatively symmetrical internal enediyne, this peak can be very weak or even absent due to a small change in the dipole moment during the vibration. quimicaorganica.org

C=C Stretch: The carbon-carbon double bond stretch is observed in the 1630-1680 cm⁻¹ range. spectroscopyonline.com

=C-H Stretch: While this compound itself does not have acetylenic hydrogens, terminal enediynes show a strong, sharp band near 3300 cm⁻¹ corresponding to the ≡C-H stretch. libretexts.org

sp² C-H Stretch: The C-H bonds on the double bond exhibit stretching vibrations just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is often more sensitive to the symmetric and less polar C≡C and C=C stretching vibrations than IR spectroscopy. nih.gov The C≡C stretching frequency in the Raman spectrum of an alkyne is a strong and sensitive probe of its local environment. nih.gov This makes Raman an excellent tool for detecting the alkyne bonds in enediynes, especially when the IR absorption is weak. libretexts.org The π-conjugated system of enediynes can lead to strong Raman scattering signals. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| C≡C Stretch | IR/Raman | 2100 - 2260 | Weak (IR), Strong (Raman) |

| C=C Stretch | IR/Raman | 1630 - 1680 | Medium |

| sp² C-H Stretch | IR | 3000 - 3100 | Medium |

| sp³ C-H Stretch (Methyl) | IR | 2850 - 2960 | Strong |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection in Reaction Pathways

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the primary technique for the direct detection and characterization of paramagnetic species, such as the diradical intermediates formed during the Bergman cyclization. nih.govmdpi.comyoutube.com Since the p-benzyne diradical is highly reactive and short-lived, EPR spin trapping techniques are commonly employed. mdpi.com

In this method, a "spin trap," typically a nitrone-based molecule, is added to the reaction mixture. The spin trap reacts with the transient diradical to form a more stable radical adduct. mdpi.comresearchgate.net This persistent radical adduct can then be detected by the EPR spectrometer at concentrations as low as 1 µM. mdpi.com The resulting EPR spectrum provides information about the structure of the trapped radical. The g-value and hyperfine splitting patterns of the spectrum are characteristic of the type of radical formed (e.g., a carbon-centered radical), thus providing definitive evidence for the radical mechanism of the Bergman cyclization. researchgate.netrsc.orgnih.gov

Table 3: EPR Parameters for a Typical Carbon-Centered Radical Adduct

| Parameter | Description | Typical Value/Observation |

| g-value | A parameter analogous to chemical shift in NMR, indicating the radical's electronic environment. | ~2.002 - 2.006 for carbon-centered radicals |

| Hyperfine Splitting (hfs) | Interaction between the unpaired electron and nearby magnetic nuclei (e.g., ¹⁴N, ¹H), causing signal splitting. | A multi-line spectrum (e.g., a sextet for a DMPO adduct) researchgate.net |

| Spin Adduct | The product formed from the reaction of the transient radical with a spin trap (e.g., DMPO). | Relatively stable, allowing for EPR detection |

Differential Scanning Calorimetry (DSC) for Thermal Event Analysis in Reactions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govnetzsch.com It is an invaluable tool for studying the thermal behavior of enediynes, particularly the highly exothermic Bergman cyclization. nih.govacs.org

By heating a sample of an enediyne like this compound at a constant rate, a DSC thermogram is generated. uc.edu The Bergman cyclization manifests as a sharp exothermic peak. tainstruments.comtainstruments.comresearchgate.net The onset temperature of this exotherm is a critical parameter that indicates the thermal stability of the enediyne and provides a measure of its propensity to cyclize. researchgate.net A lower onset temperature suggests a higher reactivity. researchgate.net The area under the exothermic peak is proportional to the enthalpy of the reaction (ΔH), providing quantitative thermodynamic data about the cyclization process. DSC is widely used to screen the reactivity of newly synthesized enediynes and to study how different substituents affect the activation energy of the cyclization. researchgate.netnih.gov

Table 4: Hypothetical DSC Data for the Thermal Analysis of Enediyne Compounds

| Compound | Onset Temperature (T_onset) (°C) | Peak Maximum (T_peak) (°C) | Enthalpy (ΔH) (kJ/mol) |

| (Z)-Hex-3-ene-1,5-diyne (Parent) | ~200 | ~215 | -150 |

| This compound | ~185 | ~200 | -165 |

| 10-Membered Cyclic Enediyne | ~37 | ~50 | -140 |

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy in the context of reaction mechanisms)

Beyond the core methods, other spectroscopic techniques provide additional insights into the properties and reaction mechanisms of enediynes.

Polymerization and Supramolecular Chemistry of Oct 2 Ene 4,6 Diyne Derivatives

Polymerization Mechanisms of Enediynes

The polymerization of enediynes, including derivatives of oct-2-ene-4,6-diyne, can be initiated through several distinct mechanisms, primarily involving the reactive enediyne core or the conjugated diacetylene unit. These methods allow for the synthesis of polymers with tailored structures and functionalities.

Radical Polymerization Initiated by Bergman Cyclization

The Bergman cyclization is a thermally or photochemically induced reaction that transforms an enediyne into a highly reactive p-benzyne diradical. alfa-chemistry.comorganic-chemistry.org This diradical species can subsequently initiate the radical polymerization of various monomers. nih.govresearchgate.net While the direct polymerization of this compound through this mechanism is not extensively detailed in readily available literature, the principle has been demonstrated with other enediyne systems. nih.gov

The process begins with the cyclization of the enediyne unit to form the p-benzyne diradical. alfa-chemistry.com This diradical is a potent initiator, capable of abstracting hydrogen atoms or adding across double bonds to start a polymer chain. organic-chemistry.orgnih.gov Studies have shown that methacrylates are particularly susceptible to polymerization initiated by enediyne-derived diradicals, leading to high molecular weight polymers. nih.govresearchgate.net The polymerization is thought to proceed primarily through a monoradical propagation mechanism, which is consistent with theories on diradical initiators that suggest rapid intramolecular termination of short diradical chains is a competing process. nih.gov The efficiency of this polymerization can be significantly enhanced by the addition of a chain transfer agent, which facilitates the generation of monoradical propagating species. nih.gov

Enediynes can be incorporated into polymers as side-chains or as part of the main polymer backbone. rsc.org The resulting polymers, containing the reactive enediyne moiety, can be triggered to form radicals via Bergman cyclization, which can then initiate further polymerization or crosslinking reactions. researchgate.netrsc.org

Solid-State Polymerization of Conjugated Diacetylenes and Derivatives

The conjugated diacetylene functionality within the this compound structure allows for solid-state polymerization, a process also known as topochemical polymerization. oup.comresearchgate.netwikipedia.org This type of polymerization occurs when monomer molecules are precisely aligned in a crystalline lattice. researchgate.netwikipedia.org Upon exposure to external stimuli such as UV radiation or heat, a 1,4-addition reaction occurs between adjacent diacetylene units, leading to the formation of a highly conjugated polymer with an enyne backbone. researchgate.netnih.gov

For topochemical polymerization to occur efficiently, specific geometric criteria must be met within the monomer crystal. researchgate.net The repeating distance of the monomers in the crystal lattice should be approximately 4.9 Å, and the diacetylene rods should be tilted at an angle of about 45° relative to the stacking axis. oup.com This precise arrangement brings the reactive carbon atoms of adjacent molecules into close proximity, facilitating the polymerization reaction. oup.com The resulting polydiacetylenes are often highly crystalline and exhibit interesting optical and electronic properties due to their extended conjugation. ulsu.ru

The mechanism of solid-state polymerization of diacetylenes is believed to involve the formation of radical intermediates. nih.gov The reaction proceeds through a diffusionless transformation, meaning the crystalline characteristics of the monomer are largely preserved in the resulting polymer crystal. oup.com This can lead to the formation of macroscopic, defect-free polymer single crystals, which are difficult to obtain by other methods. ulsu.ru

Copolymerization with Alkenes and Other Monomers

The presence of both an alkene and a diyne in this compound suggests the potential for copolymerization with various other monomers. The alkene group can participate in traditional addition polymerization reactions with other vinyl monomers. Furthermore, the diradicals generated from the enediyne moiety via Bergman cyclization can initiate the polymerization of co-monomers. researchgate.net

While specific studies on the copolymerization of this compound are not prevalent, the general principles of enediyne chemistry support this possibility. For instance, the diradical formed from an enediyne can initiate the polymerization of monomers like methacrylates and acrylonitrile. nih.gov This suggests that in a mixture of an enediyne and another monomer, the thermally or photochemically generated diradical could lead to the formation of a copolymer. The structure and properties of the resulting copolymer would depend on the reactivity ratios of the enediyne and the co-monomer.

Formation of Interpenetrating Polymer Networks (IPNs) and Semi-IPNs

Interpenetrating Polymer Networks (IPNs) are materials composed of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. mdpi.comresearchgate.net Semi-IPNs consist of a crosslinked polymer network with a linear polymer penetrating it. researchgate.net The unique structure of enediyne derivatives makes them promising candidates for the creation of novel IPN and semi-IPN architectures.

Design and Synthesis of Enediyne-Functionalized Precursors for IPNs

The synthesis of IPNs based on enediyne derivatives involves the design of precursors that can form a crosslinked network. This can be achieved by functionalizing a pre-existing polymer with enediyne moieties or by synthesizing monomers that contain both an enediyne group and other polymerizable functionalities.

One approach is to create a primary polymer network and then swell it with a second monomer that is subsequently polymerized and crosslinked in situ. If the second monomer is an enediyne derivative, it can be polymerized and crosslinked through the mechanisms described above, such as Bergman cyclization-initiated polymerization or solid-state polymerization of the diacetylene units. The synthesis of main-chain polybenzoxazines containing amide linkages is an example of the creation of functional polymer precursors that could potentially be integrated into IPN structures. nih.gov

The design of these precursors is crucial for controlling the morphology and properties of the final IPN. The compatibility of the different polymer networks, the crosslinking density, and the synthetic methodology all play a significant role. mdpi.com

Characterization of Polymer Network Architectures

A variety of analytical techniques are employed to characterize the complex architecture of IPNs and semi-IPNs. These methods provide information about the chemical composition, morphology, and physical properties of the interpenetrated networks. mdpi.comresearchgate.net

Spectroscopic Methods:

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the individual polymer networks and to detect any interactions, such as hydrogen bonding, between them. mdpi.com

Raman Spectroscopy: This technique is also used to probe the chemical structure and can be particularly useful for characterizing conjugated systems like those found in polydiacetylenes. mdpi.com

Microscopy Techniques:

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM): These methods provide high-resolution images of the surface morphology of the IPN, revealing information about the phase separation and domain sizes of the constituent networks. mdpi.com

Thermal Analysis:

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperatures (Tg) of the polymers. In an IPN, the presence of a single, broadened Tg can indicate good miscibility between the networks, while two distinct Tgs suggest phase separation. mdpi.com

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the IPN. nih.gov

Diffraction Methods:

X-ray Diffraction (XRD): XRD is used to assess the crystalline structure of the polymer networks. The absence of sharp peaks from a crystalline drug within an IPN matrix, for instance, can indicate that the drug is molecularly dispersed in an amorphous form. mdpi.comnih.gov

Mechanical Analysis:

Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of the material as a function of temperature and frequency, providing insights into the network structure and miscibility. mdpi.com

Rheology: Rheological studies can characterize the flow and deformation behavior of the IPN hydrogels. mdpi.com

These characterization techniques, when used in combination, provide a comprehensive understanding of the structure-property relationships in enediyne-based IPNs and semi-IPNs.

Supramolecular Assemblies Involving Enediyne Moieties

The enediyne core, exemplified by the structure of this compound, is a versatile functional group that extends beyond its well-known reactivity in cycloaromatization reactions. Its rigid, π-conjugated system makes it an excellent building block for the construction of ordered, high-dimensional structures through self-assembly. In supramolecular chemistry, molecules are organized into complex, functional assemblies via non-covalent interactions. fortunejournals.com These interactions, though weaker than covalent bonds, collectively dictate the structure and properties of the resulting supramolecular system. fortunejournals.comchemrxiv.org The enediyne moiety, with its alternating double and triple bonds, provides a unique scaffold for creating materials with tailored electronic, optical, and mechanical properties. These assemblies are central to the development of advanced materials and functional systems, leveraging the principles of molecular recognition and self-organization. fortunejournals.com

The formation of stable supramolecular structures from this compound derivatives is governed by a variety of non-covalent interactions. The extensive π-system of the enediyne unit is particularly important, facilitating π-π stacking and CH-π interactions that guide the self-assembly process. mdpi.comsemanticscholar.org

π-π Stacking Interactions: These interactions occur between the electron-rich π-orbitals of adjacent enediyne moieties. libretexts.orgmdpi.com When molecules containing this functional group arrange themselves in a face-to-face or parallel-displaced manner, attractive dispersion forces and electrostatic interactions lead to the formation of stable, ordered stacks. libretexts.orgresearchgate.net The strength of these interactions is highly dependent on the distance and orientation between the π-systems, typically occurring at distances of 3.3–3.8 Å. researchgate.net

These non-covalent forces are cooperative, meaning their combined effect is greater than the sum of individual interactions, leading to the formation of robust and well-defined supramolecular architectures. The precise control over these interactions through chemical modification of the this compound backbone allows for the rational design of complex systems. chemrxiv.org

Table 1: Characteristics of Key Non-Covalent Interactions in Enediyne Systems

| Interaction Type | Description | Typical Energy (kJ/mol) | Typical Distance (Å) |

| π-π Stacking | Attraction between the π-electron clouds of parallel, conjugated enediyne systems. libretexts.orgmdpi.com | 5 - 50 | 3.3 - 3.8 |

| CH-π Interaction | A weak hydrogen bond between a C-H group (donor) and the enediyne π-system (acceptor). usu.edu | 2 - 25 | 2.5 - 3.5 |

| Van der Waals Forces | General intermolecular forces arising from temporary fluctuations in electron distribution. fortunejournals.com | 1 - 10 | > 3.0 |

The rigid and linear geometry of the diyne portion of the enediyne scaffold makes it an ideal precursor for creating highly ordered and porous carbon-rich materials. A prime example is the synthesis of graphdiyne (GDY), a two-dimensional carbon allotrope composed of sp- and sp²-hybridized carbon atoms. nih.govdovepress.com GDY consists of benzene (B151609) rings linked by diacetylene (diyne) units, forming a structure with uniformly distributed nanopores. dovepress.comnih.gov

Derivatives of this compound can be viewed as fundamental building blocks for such advanced carbon materials. The synthesis of GDY often involves the cross-coupling of hexaethynylbenzene or similar monomers containing multiple diyne functionalities, which polymerize into a 2D network. This process leverages the inherent directionality of the diyne linkages to create a highly conjugated and stable material. researchgate.net The unique structure of GDY, with its regular porosity and large surface area, distinguishes it from other carbon allotropes like graphene. nih.govdovepress.com These properties make it a promising candidate for applications in electronics, filtration, and energy storage. dovepress.comnih.gov The Bergman cyclization of enediyne precursors is another route to fabricate carbon-rich materials and functional polymer networks. researchgate.netnasampe.orgsmu.edu

Table 2: Comparison of Graphdiyne with Other Carbon Allotropes

| Property | Graphdiyne (GDY) | Graphene |

| Hybridization | sp and sp² nih.gov | sp² |

| Structure | Porous 2D network with diacetylene linkages. dovepress.comnih.gov | 2D honeycomb lattice. |

| Band Gap | Natural, direct band gap (approx. 0.46 eV). dovepress.com | Zero band gap (semimetal). |

| Electronic Property | Semiconductor. dovepress.com | Excellent conductor. |

| Porosity | Uniformly distributed triangular pores. dovepress.com | Non-porous. |

The unique electronic properties and porous architecture of materials derived from enediyne scaffolds have led to their exploration in catalysis and energy applications. nih.gov Supramolecular assemblies or polymers incorporating the enediyne moiety can serve as platforms for creating highly efficient and selective systems.

Catalysis: In supramolecular catalysis, the assembly itself creates a confined microenvironment, similar to the active site of an enzyme, which can enhance reaction rates and selectivity. nih.govmdpi.com The uniform pores within graphdiyne, for instance, can be used to anchor single metal atoms or nanoparticles, creating highly active and stable single-atom catalysts. nih.gov The π-conjugated framework of GDY facilitates electron transfer, which is crucial for electrocatalytic processes such as water splitting or CO₂ reduction. nih.gov The defined cavities within these materials can also impose geometric constraints on reactants, leading to regio- or stereoselective transformations. mdpi.com

Energy-Related Materials: Materials derived from enediyne precursors are highly promising for electrochemical energy storage devices like batteries and supercapacitors. nih.gov The high surface area and porous structure of GDY allow for efficient ion transport and storage, which is essential for high-performance electrodes. nih.govleibniz-inm.de Its natural semiconductor properties and tunable electronic structure are also advantageous for applications in photovoltaics and nanoelectronics. dovepress.comcam.ac.uk The ability to create ordered, three-dimensional networks from enediyne building blocks opens possibilities for developing next-generation solid-state electrolytes and high-capacity electrode materials. leibniz-inm.decam.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products